ethyl N-(2-aminobenzyl)glycinate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl N-(2-aminobenzyl)glycinate (IUPAC: ethyl 2-[(2-aminophenyl)methylamino]acetate; molecular formula C₁₁H₁₆N₂O₂, MW 208.26 g/mol) is a synthetic N-substituted glycinate ester that belongs to a broader class of amino acid derivatives utilized as intermediates in medicinal chemistry and organic synthesis. The compound incorporates a 2-aminobenzyl substituent on the glycine nitrogen, distinguishing it structurally from simple N-benzylglycinates through the presence of an ortho-amino group.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B8596350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(2-aminobenzyl)glycinate
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCC1=CC=CC=C1N
InChIInChI=1S/C11H16N2O2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8,12H2,1H3
InChIKeyWTLOQQAQDPHWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(2-aminobenzyl)glycinate: Procurement-Relevant Identity and Compound-Class Baseline


Ethyl N-(2-aminobenzyl)glycinate (IUPAC: ethyl 2-[(2-aminophenyl)methylamino]acetate; molecular formula C₁₁H₁₆N₂O₂, MW 208.26 g/mol) is a synthetic N-substituted glycinate ester that belongs to a broader class of amino acid derivatives utilized as intermediates in medicinal chemistry and organic synthesis [1]. The compound incorporates a 2-aminobenzyl substituent on the glycine nitrogen, distinguishing it structurally from simple N-benzylglycinates through the presence of an ortho-amino group [1]. However, publicly available peer-reviewed pharmacological characterization, systematic structure–activity relationship data, or head-to-head comparative studies for this specific compound are effectively absent from the primary literature as of 2026. The following evidence guide is therefore constructed primarily from class-level inference, structural analysis, and the limited proprietary datasets available, with all evidence limitations explicitly stated.

Why Generic Substitution Fails for Ethyl N-(2-aminobenzyl)glycinate: The Ortho-Amino Differentiator


In-class compounds such as N-benzylglycine ethyl ester (CAS 6436-90-4) or N-(2-aminoethyl)-N-benzylglycine (CAS 1697808-45-9) cannot be interchanged with ethyl N-(2-aminobenzyl)glycinate without altering critical molecular properties [1]. The ortho-amino group on the benzyl ring introduces an additional hydrogen-bond donor/acceptor site and a nucleophilic handle that directly impacts reactivity, metal-chelation potential, and pharmacokinetic properties such as polar surface area and LogP . This structural feature enables downstream synthetic transformations—particularly heterocycle formation (e.g., benzimidazoles, quinazolines)—that are unavailable to the non-aminated N-benzyl analog. The quantitative evidence below, while largely class-level inference, demonstrates the dimensions along which substitution would produce materially different outcomes in both synthetic and biological contexts .

Quantitative Differentiation Evidence for Ethyl N-(2-aminobenzyl)glycinate Procurement Decisions


Structural Differentiation from N-Benzylglycine Ethyl Ester: Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area

Ethyl N-(2-aminobenzyl)glycinate possesses one additional hydrogen-bond donor (the ortho-NH₂) and one additional hydrogen-bond acceptor compared to N-benzylglycine ethyl ester (CAS 6436-90-4). This results in a calculated topological polar surface area (tPSA) of approximately 64.4 Ų versus 38.3 Ų for the non-aminated analog [1] . The increased tPSA and altered H-bond profile predict reduced passive membrane permeability and modified oral bioavailability characteristics, consistent with class-level trends observed for ortho-substituted aniline-containing glycinate esters .

Medicinal Chemistry Drug Design Physicochemical Profiling

CLogP Differentiation: Impact of Ortho-Amino Substitution on Lipophilicity

The ortho-amino substituent in ethyl N-(2-aminobenzyl)glycinate is predicted to reduce the calculated partition coefficient (CLogP) relative to N-benzylglycine ethyl ester. While the N-benzyl analog has a reported CLogP of approximately 1.6 [1], the introduction of the polar ortho-NH₂ group lowers the estimated CLogP to approximately 0.8–1.1 based on additive fragment contributions . This reduction of ~0.5–0.8 log units indicates enhanced aqueous solubility and potentially reduced non-specific protein binding, a trend consistent with systematic studies of ortho- vs. unsubstituted benzylamine derivatives in glycine-based scaffolds .

Lipophilicity ADME Physicochemical Properties

Synthetic Versatility and Heterocycle-Forming Potential: Ortho-Amino as a Key Enabling Handle

The ortho-amino group of ethyl N-(2-aminobenzyl)glycinate enables cyclocondensation reactions that are mechanistically inaccessible to N-benzylglycine ethyl ester. Specifically, the 1,2-aminobenzyl motif serves as a precursor for one-pot syntheses of benzimidazole- and quinazoline-containing scaffolds through reaction with carboxylic acids, orthoesters, or isothiocyanates [1]. Although explicit yield data for this exact compound are not reported in the peer-reviewed literature, analogous ortho-aminobenzyl glycinate esters have demonstrated >70% conversion to the corresponding benzimidazole derivatives under standard cyclization conditions (reflux in acetic acid, 2–4 h) [1]. The non-aminated N-benzyl analog lacks this capacity entirely.

Heterocyclic Synthesis Benzimidazole Quinazoline Medicinal Chemistry Intermediates

Metal Chelation Potential: Ortho-Amino-Benzyl Motif as a Bidentate Ligand Precursor

The 2-(aminomethyl)aniline substructure present in ethyl N-(2-aminobenzyl)glycinate, following ester hydrolysis, constitutes a known bidentate chelating motif (N,N-donor) for transition metals including Cu(II), Zn(II), and Fe(III) [1]. This contrasts with N-benzylglycine, which provides only a single amine donor and an α-amino acid chelation mode upon hydrolysis (N,O-donor) [2]. Formation constants (log K) for Cu(II) complexes of N-benzylglycine are reported in the range of 7.5–8.5 [2]; the additional ortho-amino donor in the target scaffold is predicted to enhance complex stability by 2–4 log units based on the chelate effect, though no direct experimental data exist for this specific compound [1].

Coordination Chemistry Metallodrug Design Ligand Development

Optimal Application Scenarios for Ethyl N-(2-aminobenzyl)glycinate Based on Quantitative Differentiation Evidence


Heterocyclic Intermediate for Benzimidazole-Focused Medicinal Chemistry Programs

Medicinal chemistry teams developing benzimidazole-based kinase inhibitors, proton pump inhibitors, or antiparasitic agents can deploy ethyl N-(2-aminobenzyl)glycinate as a cyclization-ready building block. The ortho-amino group enables direct benzimidazole formation via acid-catalyzed cyclocondensation, a transformation unavailable to N-benzylglycine ethyl ester, whose procurement would necessitate additional synthetic steps to install the requisite ortho-amino functionality [1]. This scenario derives directly from the synthetic versatility evidence described in Section 3, Evidence Item 3.

Physicochemical Probe for Evaluating Ortho-Substituent Effects in Glycine-Based Scaffolds

ADME/PK groups seeking to systematically evaluate the impact of ortho-substitution on the permeability, solubility, and metabolic stability of N-substituted glycinate esters can use this compound as a well-defined probe. The calculated tPSA and CLogP differences quantified in Section 3 (Δ tPSA ≈ +26.1 Ų; Δ CLogP ≈ −0.5 to −0.8) provide a physicochemical rationale for divergent biological behavior relative to N-benzylglycine ethyl ester, supporting structure–property relationship studies [1] [2].

Ligand Development for Transition-Metal-Mediated Catalysis or Metallodrug Screening

Researchers exploring N,N-bidentate ligands for Cu(II)- or Zn(II)-catalyzed transformations, or screening metallodrug candidates targeting metal-dependent enzymes, may select this compound for its predicted enhanced metal-binding capacity. Following ester hydrolysis, the ortho-aminobenzyl motif is expected to form more stable chelates than simple N-benzylglycine-derived ligands, as supported by the class-level chelation evidence in Section 3, Evidence Item 4 [1]. Experimental validation of metal-binding constants remains a prerequisite for procurement at scale.

Synthetic Methodology Development for Ortho-Aminobenzyl-Functionalized Amino Acid Derivatives

Process chemistry and methodology groups developing new reductive amination or N-alkylation protocols for ortho-substituted aniline substrates can employ this compound as a representative substrate for reaction optimization. The documented synthetic versatility and the absence of published optimized protocols for this specific scaffold create a gap that procurement of the pure compound can directly address, enabling novel methodology development [1].

Quote Request

Request a Quote for ethyl N-(2-aminobenzyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.